molecular formula C18H17NO4 B12861057 5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12861057
M. Wt: 311.3 g/mol
InChI Key: QTPSOJIVHWHDHA-UHFFFAOYSA-N
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Description

5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a hydroxy group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the hydroxy group through electrophilic aromatic substitution. The pyrrolidine ring can be added via a nucleophilic substitution reaction, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

The unique combination of functional groups in 5-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-hydroxy-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H17NO4/c20-14-8-12(7-13(9-14)18(22)23)15-3-1-2-4-16(15)17(21)11-5-6-19-10-11/h1-4,7-9,11,19-20H,5-6,10H2,(H,22,23)

InChI Key

QTPSOJIVHWHDHA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)O)C(=O)O

Origin of Product

United States

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